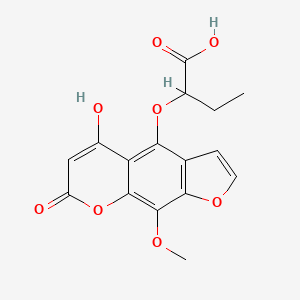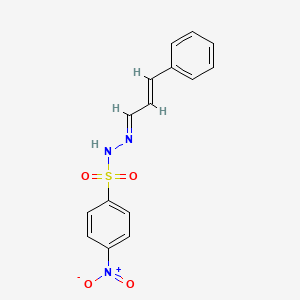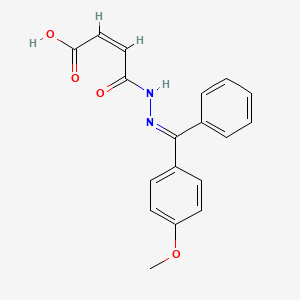
N'-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, an isocyanate group, and a hydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide typically involves the reaction of 2-chloro-4-isocyanatophenyl with 2,2-dimethylpropionohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-isocyanatophenyl N,N-diethylsulfamate
- 3-Chloro-4-(2-chloro-4-isocyanatophenyl)benzene-1-sulfonyl isocyanate
Uniqueness
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
94166-48-0 |
|---|---|
分子式 |
C12H14ClN3O2 |
分子量 |
267.71 g/mol |
IUPAC名 |
N'-(2-chloro-4-isocyanatophenyl)-2,2-dimethylpropanehydrazide |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)11(18)16-15-10-5-4-8(14-7-17)6-9(10)13/h4-6,15H,1-3H3,(H,16,18) |
InChIキー |
ZOTAFLXGCCHEDV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NNC1=C(C=C(C=C1)N=C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















